

SR9011: A Technical Guide to its Role in Mitochondrial Biogenesis and Function

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Compound of Interest

Compound Name: SR9011

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Abstract

SR9011 is a synthetic agonist of the nuclear receptors REV-ERB α and REV-ERB β , key components of the core circadian clock machinery. Its potent effects on the regulation of metabolic and physiological processes have positioned it as a significant tool in biomedical research. This technical guide provides an in-depth examination of **SR9011**'s mechanism of action, with a specific focus on its role in modulating mitochondrial biogenesis and function. We consolidate quantitative data from key preclinical studies, provide detailed experimental protocols for assessing its effects, and present visual diagrams of the associated signaling pathways and experimental workflows. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of REV-ERB agonists in metabolic diseases, neuroinflammatory conditions, and performance enhancement.

Introduction

SR9011 is a small molecule that specifically binds to and activates the REV-ERB nuclear receptors (REV-ERB α and REV-ERB β), which are encoded by the NR1D1 and NR1D2 genes, respectively.[1] These receptors are integral transcriptional repressors within the molecular clock, playing a critical role in regulating the expression of core clock proteins and modulating the circadian rhythm.[2] Beyond its role in chronobiology, REV-ERB activation by agonists like **SR9011** has been shown to profoundly influence lipid and glucose metabolism, inflammatory responses, and energy homeostasis.[2][3]

A key area of interest is the compound's effect on mitochondria. Studies in animal models have demonstrated that **SR9011** can increase basal oxygen consumption, enhance glucose and fatty acid oxidation in skeletal muscle, and boost mitochondrial content.[2][3] These effects underpin its observed ability to increase exercise capacity and reduce fat mass, making REV-ERB a promising target for metabolic disorders.[3][4] However, the effects of **SR9011** can be cell-type specific, with some studies reporting an inhibition of mitochondrial respiration in certain contexts, such as in microglia.[5][6] This guide will dissect these findings, presenting a balanced view of **SR9011**'s impact on mitochondrial biology.

Mechanism of Action: REV-ERB and Mitochondrial Regulation

SR9011 exerts its effects by binding to the REV-ERB receptors, enhancing their repressive activity on target gene transcription.[1] The canonical pathway involves the repression of key clock components like Bmal1 and Clock. However, its influence on mitochondrial biogenesis is often linked to its modulation of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (Ppargc1a, or PGC-1 α), a master regulator of mitochondrial biogenesis.[7]

The activation of REV-ERB by **SR9011** can suppress the expression of genes involved in fat storage and glucose production while promoting fatty acid oxidation.[1] In skeletal muscle, this metabolic shift is associated with an increase in mitochondrial number and activity.[1][2] While the precise signaling cascade from REV-ERB to PGC-1 α is an area of active research, it is understood that by altering the expression of core clock and metabolic genes, **SR9011** initiates a downstream cascade that culminates in enhanced mitochondrial biogenesis and oxidative capacity in specific tissues.



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Caption: **SR9011** activates REV-ERBA/Beta, which represses target genes, leading to the upregulation of PGC-1α and subsequent mitochondrial biogenesis.

Quantitative Data on SR9011's Mitochondrial Effects

The following tables summarize key quantitative findings from preclinical studies investigating the effects of **SR9011** on mitochondrial function and biogenesis.

Table 1: In Vivo Effects of SR9011 on Energy Expenditure

Model System	Dosage & Administration	Duration	Parameter Measured	Result	Reference
C57BL/6 Mice	100 mg/kg, i.p., twice daily	10 days	Oxygen Consumption (VO ₂)	~5% increase	[4],[7]
BALB/c Mice	100 mg/kg, i.p., twice daily	12 days	Fat Mass	Significant decrease	[4],[7]
Diet-Induced Obese Mice	Not Specified	10 days	Fat Mass	>15% reduction	[1]

Table 2: In Vitro Effects of SR9011 on Mitochondrial Respiration

Model System	Concentration	Duration	Parameter Measured	Result	Reference
Primary Rat Microglia	5 μ M	12 hours	Cellular Respiration (OCR)	Significantly decreased	[5]
Primary Rat Microglia	5 μ M	12 hours	ATP-linked Mitochondrial Respiration	Significantly decreased	[5]
Primary Rat Microglia	5 μ M	12 hours	ATP Production	Significantly decreased	[5],[6]

Note: The contrasting results between in vivo systemic energy expenditure and in vitro microglial respiration highlight the cell-type-specific actions of **SR9011**.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to assess the impact of **SR9011** on mitochondrial biogenesis and function.

Protocol for Seahorse XF Mitochondrial Stress Test

This protocol is used to assess mitochondrial respiration in cultured cells treated with **SR9011**.

Objective: To measure key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Materials:

- Seahorse XFe96 or similar Extracellular Flux Analyzer
- Seahorse XF Cell Culture Microplates
- **SR9011**

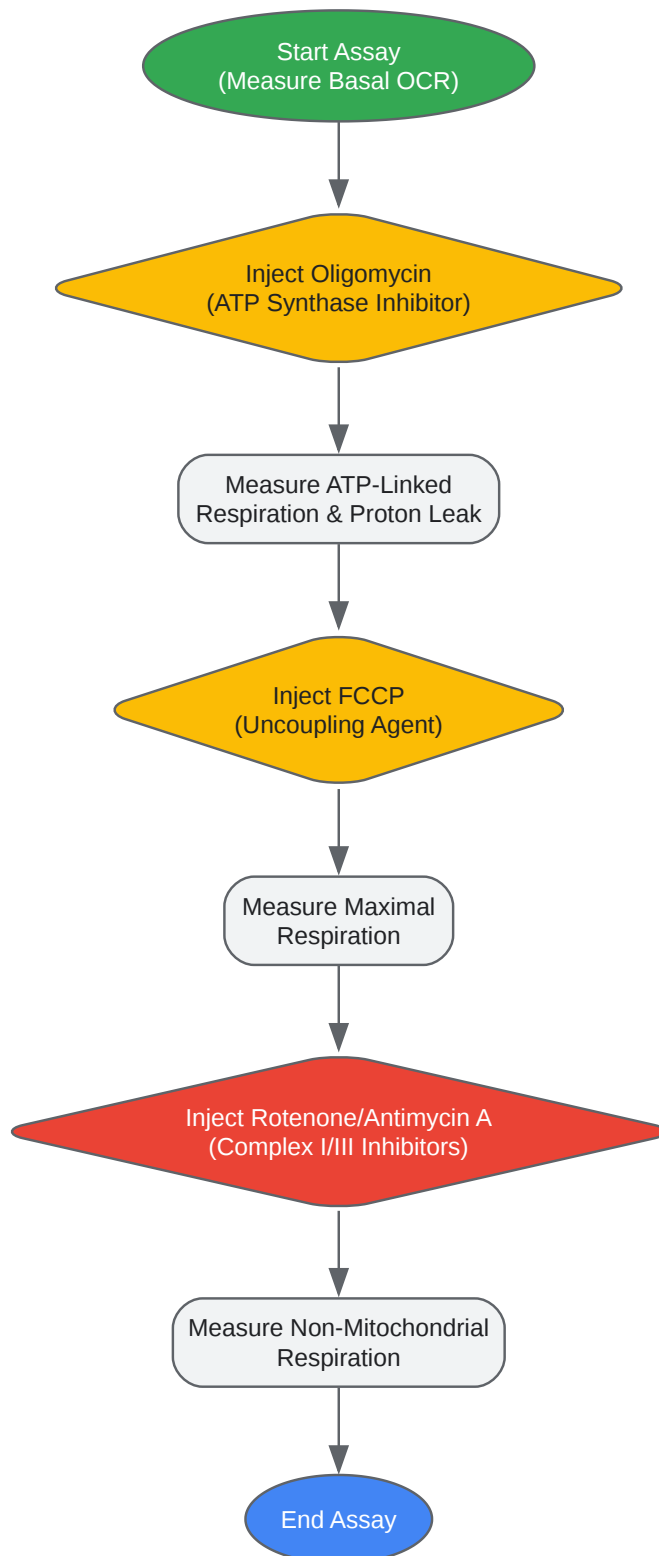
- Assay Medium (e.g., unbuffered DMEM supplemented with glutamine)
- Mitochondrial Stress Test Reagents: Oligomycin, FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone), Rotenone/Antimycin A mixture.
- Cultured cells of interest (e.g., primary microglia, myotubes).

Procedure:

- Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at a predetermined optimal density and allow them to adhere overnight.
- **SR9011** Treatment: Treat cells with the desired concentration of **SR9011** (e.g., 5 μ M) or vehicle (DMSO) for the specified duration (e.g., 12-24 hours).[5]
- Assay Preparation: One hour before the assay, replace the culture medium with pre-warmed Seahorse XF Assay Medium and incubate the plate at 37°C in a non-CO₂ incubator.
- Reagent Loading: Load the Seahorse XF Sensor Cartridge with the mitochondrial stress test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) so they can be sequentially injected into each well.
- Seahorse Analyzer Operation: Calibrate the sensor cartridge and run the assay. The instrument will measure the Oxygen Consumption Rate (OCR) in real-time, before and after the injection of each compound.
- Data Analysis:
 - Basal Respiration: The initial OCR reading before any injections.
 - ATP-Linked Respiration: The decrease in OCR after Oligomycin injection.
 - Maximal Respiration: The peak OCR reading after FCCP injection.
 - Proton Leak: The remaining OCR after Oligomycin injection but before Rotenone/Antimycin A.
 - Non-Mitochondrial Respiration: The OCR remaining after Rotenone/Antimycin A injection.

- Normalize OCR data to cell number or protein concentration per well.

Seahorse XF Mitochondrial Stress Test Workflow



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Caption: Workflow for the Seahorse XF Mitochondrial Stress Test, detailing sequential drug injections and the parameters measured.

Protocol for Quantifying Mitochondrial DNA (mtDNA) Content via qPCR

This protocol determines changes in mitochondrial biogenesis by measuring the ratio of mitochondrial DNA to nuclear DNA.

Objective: To quantify the relative amount of mtDNA as an index of mitochondrial mass.

Materials:

- DNA extraction kit (e.g., QIAGEN Gentra Puregene Kit)
- Real-Time PCR System (e.g., ABI Prism 7900)
- SYBR Green qPCR Master Mix
- Primers for a nuclear gene (nDNA, e.g., GAPDH or β -globin)
- Primers for a mitochondrial gene (mtDNA, e.g., 12s rRNA or ND1)
- Total DNA extracted from cells or tissues treated with **SR9011** or vehicle.

Procedure:

- DNA Extraction: Isolate total DNA from samples using a commercial kit according to the manufacturer's instructions.
- DNA Quantification: Accurately quantify the DNA concentration and dilute all samples to a standard concentration (e.g., 1-10 ng/ μ L).[8]
- qPCR Reaction Setup: Prepare two separate qPCR reactions for each sample: one with mtDNA primers and one with nDNA primers. Each reaction should contain SYBR Green Master Mix, forward and reverse primers, and template DNA.[9]
- Primer Sequences Example (Human):

- nDNA (β-globin):
 - Forward: 5'-CCTATCAGAACTGTGGCTGC-3'
 - Reverse: 5'-GCAATCATTCGTCTGTTTCCC-3'
- mtDNA (ND1):
 - Forward: 5'-CCCTAAAACCCGCCACATCT-3'
 - Reverse: 5'-GAGCGATGGTGAGAGCTAAGGT-3'
- Thermocycling Conditions:
 - Initial Denaturation: 95°C for 10-15 minutes.
 - Cycling (40 cycles):
 - Denaturation: 95°C for 15-20 seconds.
 - Annealing/Extension: 58-60°C for 60 seconds.[\[9\]](#)
 - Melt Curve Analysis: To confirm product specificity.
- Data Analysis:
 - Determine the cycle threshold (Ct) value for both the mtDNA and nDNA targets for each sample.
 - Calculate the difference in Ct values: $\Delta Ct = (Ct_{nDNA} - Ct_{mtDNA})$.
 - The relative mtDNA copy number is calculated as $2^{\Delta Ct}$.
 - Compare the relative mtDNA copy number between **SR9011**-treated and vehicle-treated groups.

Protocol for Gene Expression Analysis via RT-qPCR

This protocol measures the mRNA levels of genes involved in mitochondrial biogenesis.

Objective: To determine if **SR9011** treatment alters the expression of key regulatory genes like Ppargc1a, Nrf1, Nrf2, and Tfam.

Materials:

- RNA extraction kit
- cDNA synthesis kit (e.g., Superscript III First-Strand Synthesis System)
- Real-Time PCR System and SYBR Green Master Mix
- Gene-specific primers
- Total RNA extracted from **SR9011** or vehicle-treated samples.

Procedure:

- RNA Extraction: Isolate total RNA from cells or tissues.
- cDNA Synthesis: Reverse transcribe 1-5 µg of total RNA into cDNA using a commercial kit. [\[10\]](#)
- qPCR Reaction: Set up qPCR reactions as described in Protocol 4.2, using primers for target genes (Ppargc1a, Tfam, etc.) and a housekeeping gene (Gapdh, Actb, etc.) for normalization.
- Data Analysis:
 - Calculate the ΔCt for each target gene relative to the housekeeping gene: $\Delta Ct = (Ct_{Target} - Ct_{Housekeeping})$.
 - Calculate the $\Delta\Delta Ct$ by comparing the ΔCt of treated samples to control samples: $\Delta\Delta Ct = (\Delta Ct_{Treated} - \Delta Ct_{Control})$.
 - The fold change in gene expression is calculated as $2^{-\Delta\Delta Ct}$.

Summary and Future Directions

SR9011 is a powerful chemical probe for studying the role of the REV-ERB nuclear receptors in physiology. The available data strongly indicate that **SR9011** can enhance energy expenditure and drive mitochondrial biogenesis in metabolically active tissues like skeletal muscle, primarily through pathways involving the master regulator PGC-1 α .^{[1][2]} These findings support its exploration for treating metabolic diseases characterized by mitochondrial dysfunction.

However, the inhibitory effects observed in microglia demonstrate that the impact of **SR9011** on mitochondrial function is context-dependent and can vary significantly between different cell types.^{[5][11]} This highlights a crucial area for future research: elucidating the tissue- and cell-specific mechanisms that dictate the opposing mitochondrial responses to REV-ERB activation.

For drug development professionals, **SR9011** and other REV-ERB agonists represent a novel therapeutic axis. Further investigation is required to improve oral bioavailability and to fully understand the long-term consequences of systemic circadian clock modulation.^[1] Clinical trials investigating the safety and efficacy of REV-ERB agonists in metabolic or inflammatory diseases are a logical next step, though none are currently listed for **SR9011** itself.^[12] Continued research using the protocols and frameworks outlined in this guide will be essential to fully unlock the therapeutic potential of targeting REV-ERB.

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